molecular formula C14H13N3OS3 B5551379 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5551379
M. Wt: 335.5 g/mol
InChI Key: ZNDNMYJPYBXMBA-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound with a molecular formula of C14H13N3OS3 and a molecular weight of 335.47 g/mol . This acetamide derivative features a complex structure incorporating multiple sulfur and nitrogen heterocycles, specifically a 4-phenyl-1,3-thiazole ring and a 4,5-dihydro-1,3-thiazole (thiazoline) ring, linked by a sulfanyl-acetamide bridge . As a member of the thiazole family, this compound is of significant interest in medicinal and bio-organic chemistry research. Thiazole and dihydrothiazole cores are privileged structures in drug discovery due to their presence in numerous biologically active molecules and natural products . The specific stereochemistry and ring conformations of such heterocyclic systems are often critical to their pharmacological effect, making the exploration of their structural properties a valuable research endeavor . This product is provided as a dry powder and is intended for research and development purposes in laboratory settings only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS3/c18-12(9-21-14-15-6-7-19-14)17-13-16-11(8-20-13)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDNMYJPYBXMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.

  • Molecular Formula : C14H12N3OS3
  • Molecular Weight : 353.46 g/mol
  • CAS Number : 892068-27-8

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains.

CompoundActivityReference
Compound AIC50 = 1.61 µg/mL
Compound BIC50 = 1.98 µg/mL

These compounds demonstrated activity comparable to standard antibiotics. The structure–activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances antimicrobial efficacy.

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively documented. For instance, the incorporation of thiazole rings in compounds has led to significant cytotoxicity against various cancer cell lines.

Cell LineCompoundIC50 (µg/mL)Reference
A431Compound C< 10
HT29Compound D< 5

Studies have shown that modifications in the phenyl ring can significantly impact the cytotoxic activity, with certain substitutions leading to enhanced interactions with cancer cell targets.

3. Anti-inflammatory Activity

Thiazole derivatives have also demonstrated anti-inflammatory properties. A study highlighted the ability of certain thiazole-containing compounds to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation.

CompoundCOX-1 Inhibition (IC50 µM)COX-2 Inhibition (IC50 µM)Reference
Compound E19.45 ± 0.0742.1 ± 0.30
Compound F26.04 ± 0.3631.4 ± 0.12

The results indicate a promising avenue for developing anti-inflammatory agents based on thiazole structures.

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiazole derivatives:

Case Study 1: Anticancer Efficacy

In a controlled study involving various thiazole derivatives, one compound exhibited significant growth inhibition in A431 and HT29 cell lines with an IC50 value lower than that of doxorubicin, a standard chemotherapy agent. Molecular dynamics simulations suggested that these compounds interact primarily through hydrophobic contacts with target proteins, enhancing their anticancer efficacy .

Case Study 2: Antimicrobial Testing

A series of synthesized thiazole derivatives were tested against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results indicated that certain modifications in the thiazole structure led to increased antibacterial activity compared to traditional antibiotics .

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives exhibit a range of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The specific compound has shown promise in several studies:

  • Antimicrobial Activity : Studies have demonstrated that compounds containing thiazole rings possess significant antimicrobial properties. The presence of the thiazole moiety enhances the interaction with bacterial cell walls, leading to increased efficacy against various pathogens .
  • Anticancer Properties : Thiazole derivatives have been investigated for their potential to inhibit cancer cell proliferation. For instance, compounds similar to 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Anti-inflammatory Effects : Some thiazole-based compounds have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential applications in treating inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. Common methods include:

  • Thiazole Formation : The initial step often involves the synthesis of 4,5-dihydrothiazoles through cyclization reactions involving thioamide precursors and appropriate aldehydes or ketones.
  • Acetamide Coupling : Following the formation of the thiazole ring, acetamide is introduced through nucleophilic substitution reactions with activated acyl chlorides or anhydrides.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures .

Case Studies and Research Findings

StudyFindings
Salian et al. (2017)Demonstrated the synthesis of thiazole derivatives with significant antimicrobial activity against various bacteria .
Šermukšnytė et al. (2022)Reported on the antioxidant properties of thiazole derivatives indicating their potential use in developing antioxidant agents .
PMC Article (2022)Discussed the anticancer activity of similar thiazole compounds showing promising results in inhibiting tumor growth in vitro .

Potential Therapeutic Applications

Given its diverse biological activities, this compound could be explored for:

  • Antibiotic Development : As resistance to current antibiotics rises, novel compounds like this could serve as templates for new antimicrobial agents.
  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
  • Anti-inflammatory Drugs : With its potential to modulate inflammatory pathways, it may be useful in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications Evidence Source
Target Compound C₁₃H₁₂N₃OS₂ (inferred) ~314.4 g/mol 4,5-dihydrothiazolylsulfanyl, 4-phenyl Potential enzyme inhibition (inferred)
SirReal2 (2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide) C₂₂H₂₀N₄OS₂ 428.5 g/mol Pyrimidinylsulfanyl, naphthalenylmethyl SIRT2 inhibitor
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.2 g/mol 3,4-Dichlorophenyl Structural analog of penicillin lateral chain
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide C₁₂H₁₁N₃OS₄ 341.5 g/mol Thiophene substituent Not specified; potential antimicrobial
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide C₁₂H₁₂FN₃O₂S 281.3 g/mol Fluorophenyl, thiadiazole ring Crystallographically characterized
Key Observations:

SirReal2: Larger molecular weight (428.5 g/mol) due to the naphthalene and pyrimidine groups.

Dichlorophenyl Analog : The electron-withdrawing Cl groups may enhance binding to hydrophobic pockets but reduce solubility compared to the phenyl group in the target compound .

Fluorophenyl-Thiadiazole Analog : The fluorine atom enhances metabolic stability, while the thiadiazole ring increases rigidity compared to the dihydrothiazole in the target compound .

Crystallographic and Physicochemical Properties

  • Target Compound : Likely exhibits hydrogen bonding via the acetamide NH group, similar to the dichlorophenyl analog (N–H⋯N interactions form dimers) .
  • SirReal2: No crystallographic data provided, but the naphthalene group may contribute to hydrophobic packing.
  • Fluorophenyl-Thiadiazole Analog: Crystallizes in a monoclinic system (space group P2₁/c) with a density of 1.402 Mg/m³, suggesting compact molecular packing .
Predicted Properties of Target Compound:
  • pKa : ~7.67 (estimated based on thiazole and acetamide functionalities, similar to ) .
  • Solubility : Moderate due to the balance between hydrophobic (phenyl) and polar (sulfanyl, acetamide) groups.

Q & A

Q. Experimental Design

  • Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to track protein expression changes.
  • Molecular Docking : Predict interactions with proteins like EGFR or tubulin using AutoDock Vina .

How to establish structure-activity relationships (SAR)?

Q. Methodology

  • Syntize analogs with substituent variations (e.g., electron-withdrawing groups on the phenyl ring).
  • Compare bioactivity data to identify critical moieties. For example, fluorophenyl analogs may enhance metabolic stability .

What stability studies are recommended for long-term storage?

Q. Protocol

  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.
    Store at –20°C in amber vials under inert atmosphere .

How to assess environmental impact during disposal?

Q. Experimental Design

  • Biodegradation : Use OECD 301F respirometry to measure microbial breakdown.
  • Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) .

Can computational models predict metabolic pathways?

Approach
Use software like Schrödinger’s ADMET Predictor or Cypreact to simulate Phase I/II metabolism. Validate with in vitro microsomal assays (e.g., human liver microsomes) .

How to address low solubility in biological assays?

Q. Advanced Solutions

  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (∼100 nm) via solvent evaporation.
  • Co-solvency : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.